8,3'-Diprenylapigenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

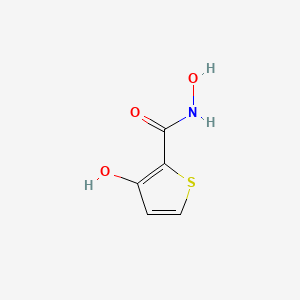

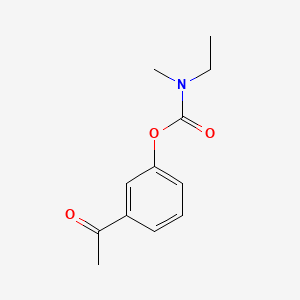

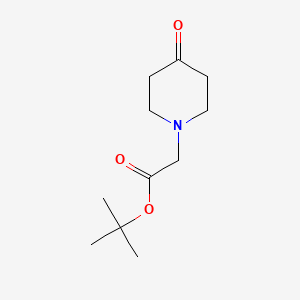

The molecular formula of 8,3’-Diprenylapigenin is C25H26O5 . Its molecular weight is 406.471 . The structure includes a benzopyran-4-one group .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8,3’-Diprenylapigenin include a density of 1.2±0.1 g/cm3, a boiling point of 621.5±55.0 °C at 760 mmHg, and a flash point of 212.3±25.0 °C .

Scientific Research Applications

Network Biology and Cellular Functional Organization : Barabasi and Oltvai (2004) discussed the systematic cataloguing of molecules and their interactions within cells. This research offers a conceptual framework that could potentially apply to understanding the role of compounds like 8,3'-Diprenylapigenin in cellular networks (Barabasi & Oltvai, 2004).

High-Throughput Profiling and Clinical Glycomics : Vanderschaeghe et al. (2010) developed a method for serum N-glycan profiling, which could be relevant for analyzing the effects of various compounds, including 8,3'-Diprenylapigenin, on glycosylation patterns (Vanderschaeghe et al., 2010).

Pharmacogenetics Research Network : Giacomini et al. (2007) discussed the correlation of drug response with genetic variation, which could be relevant for understanding individual responses to 8,3'-Diprenylapigenin and similar compounds (Giacomini et al., 2007).

Opiate Receptor and Metal Ions : Sadee, Pfeiffer, and Herz (1982) studied the effects of metal ions on the opiate receptor, which might provide insights into how 8,3'-Diprenylapigenin or similar compounds interact with receptors and ions (Sadee, Pfeiffer, & Herz, 1982).

Molecular Pathological Epidemiology and Cancer Biomarkers : Ogino et al. (2014) explored molecular biomarkers in cancer, which could offer a context for understanding the potential role of 8,3'-Diprenylapigenin in cancer research (Ogino et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

8,3’-Diprenylapigenin (DPA) is a prenylated flavone. It has been found to have anti-inflammatory properties . The primary targets of DPA are the tumor necrosis factor (TNF)-alpha , inducible nitric oxide synthase (iNOS) , and cyclooxygenase (COX)-2 . These targets play a crucial role in the inflammatory response.

Mode of Action

DPA interacts with its targets by inhibiting their gene expression . This results in a decrease in the release of pro-inflammatory mediators such as TNF-alpha, NO, and prostaglandin (PGE2) . The compound achieves this through mechanisms involving the inhibition of nuclear factor-kappaB (NF-kappaB) activation .

Biochemical Pathways

The affected biochemical pathways primarily involve the inflammatory response. By inhibiting the gene expression of TNF-alpha, iNOS, and COX-2, DPA disrupts the production of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.

Pharmacokinetics

. These factors can impact the bioavailability of DPA, potentially limiting its effectiveness.

Result of Action

The molecular and cellular effects of DPA’s action primarily involve a reduction in inflammation. By inhibiting the gene expression of key inflammatory mediators, DPA can decrease inflammation and its associated symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DPA. For instance, diet can impact the gut microbiota, which in turn can affect the metabolism and absorption of flavonoids . .

properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDLHYOWGCCCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,3'-Diprenylapigenin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

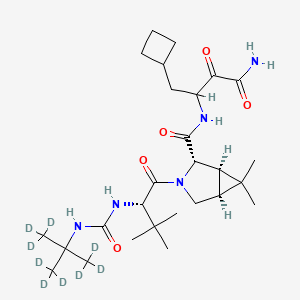

![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)